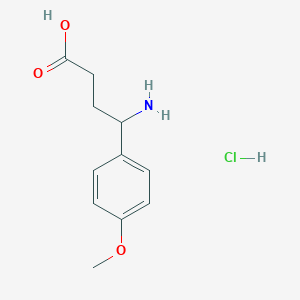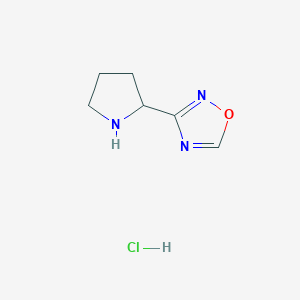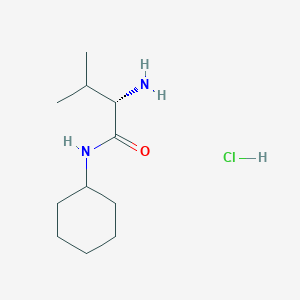
(2S)-2-amino-N-cyclohexyl-3-methylbutanamide hydrochloride
Descripción general
Descripción
(2S)-2-amino-N-cyclohexyl-3-methylbutanamide hydrochloride (ACMBA-HCl) is a cyclic amide derivative of amino acid and has been used in various scientific research applications. The compound has a cyclic structure and is an amphiphilic molecule, meaning it has both hydrophilic and lipophilic properties. ACMBA-HCl has been used in a variety of research fields, including biomedical, pharmaceutical, and biotechnological research, due to its unique properties.
Aplicaciones Científicas De Investigación
Clinical Research as a Reference Material
(2S)-2-amino-N-cyclohexyl-3-methylbutanamide hydrochloride: may serve as a reference material in clinical research. Similar compounds, like ephedrine hydrochloride, are used to create calibration standards for analytical methods such as chromatography . These standards are crucial for ensuring the accuracy and reliability of assays used in pharmacokinetics and toxicology studies.
Enzyme Inhibition Studies
Compounds with similar structures have been studied for their potential as enzyme inhibitors. For example, related molecules have been investigated for their ability to inhibit phospholipase A2 (PLA2), which plays a role in inflammation and pain perception. Inhibiting PLA2 could offer therapeutic benefits in conditions like arthritis and chronic pain.
Antimicrobial Activity
Research into structurally similar compounds has indicated potential antimicrobial activity against certain bacterial and fungal strains. Further investigation into (2S)-2-amino-N-cyclohexyl-3-methylbutanamide hydrochloride could reveal its efficacy as an antimicrobial agent.
Neuroscience Research
Neuroscience is another field where related compounds are explored. They may interact with neurotransmitter systems in the brain, affecting processes like mood regulation and pain perception. This compound could be a valuable tool in studying neurological pathways and disorders.
Medicinal Chemistry
In medicinal chemistry, piperidine derivatives, which share structural similarities with the compound , are key building blocks for drug synthesis . They are used to create a wide range of therapeutic agents, including analgesics, antidepressants, and antihistamines.
Propiedades
IUPAC Name |
(2S)-2-amino-N-cyclohexyl-3-methylbutanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O.ClH/c1-8(2)10(12)11(14)13-9-6-4-3-5-7-9;/h8-10H,3-7,12H2,1-2H3,(H,13,14);1H/t10-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBJIPSDKUYMLQF-PPHPATTJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1CCCCC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NC1CCCCC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-amino-N-cyclohexyl-3-methylbutanamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



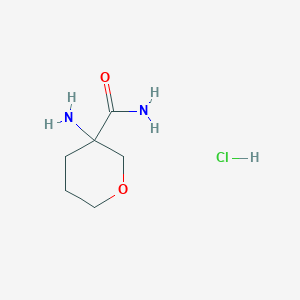
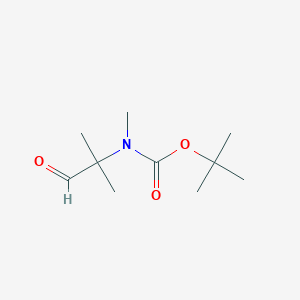

![2-[(Piperidin-4-yl)amino]ethan-1-ol dihydrochloride](/img/structure/B1377125.png)
![3-Amino-2-{[4-(dimethylamino)phenyl]methyl}propanoic acid dihydrochloride](/img/structure/B1377126.png)
amino}propanoic acid hydrochloride](/img/structure/B1377129.png)






